4-氯代哌啶-1-磺酰氯

描述

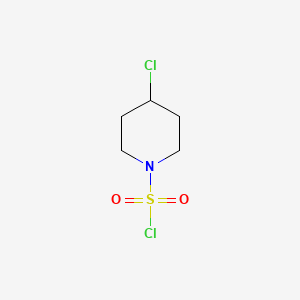

4-Chloropiperidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H9Cl2NO2S and its molecular weight is 218.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloropiperidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropiperidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

4-Chloropiperidine-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chlorosulfonyl group allows for the introduction of sulfonamide functionalities, which are prevalent in many therapeutic agents.

Synthesis of Sulfonamides

Sulfonamides are widely used as antibiotics and have significant anti-inflammatory properties. CPSC can be reacted with amines to produce sulfonamides through nucleophilic substitution reactions. This transformation is essential for developing new drugs targeting bacterial infections and other diseases.

Building Block for Complex Molecules

CPSC is utilized as a building block in the synthesis of complex molecules, particularly in medicinal chemistry. Its ability to participate in various chemical reactions makes it valuable for constructing diverse molecular architectures required for drug candidates.

Synthetic Methodologies

CPSC is employed in several synthetic methodologies due to its reactive sulfonyl chloride group, which can be transformed into various derivatives.

Protecting Group Chemistry

In organic synthesis, CPSC can act as a protecting group for amines. The sulfonyl group can be temporarily introduced and later removed, allowing for selective reactions without interfering with other functional groups.

Cross-Coupling Reactions

CPSC can participate in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This application is particularly beneficial in the construction of complex organic molecules found in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated the use of CPSC as a precursor for synthesizing novel antibacterial agents. For instance, a study highlighted its reaction with various amines to yield sulfonamide derivatives that exhibited potent antibacterial activity against resistant strains of bacteria .

Case Study 2: Development of Anti-inflammatory Drugs

Another significant application involves the synthesis of anti-inflammatory drugs where CPSC was utilized to introduce sulfonamide groups into lead compounds. This modification enhanced the pharmacological profile and bioavailability of the resultant drugs .

Comparative Analysis of Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Sulfonamide Synthesis | Used to synthesize antibiotics and anti-inflammatory agents | Various sulfonamide derivatives |

| Building Block | Acts as a precursor for complex organic molecules | Drug candidates |

| Protecting Group Chemistry | Functions as a protecting group for amines during synthetic transformations | Various pharmaceutical intermediates |

| Cross-Coupling Reactions | Participates in forming carbon-carbon bonds | Complex organic compounds |

生物活性

4-Chloropiperidine-1-sulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings from recent research.

Chemical Structure and Properties

4-Chloropiperidine-1-sulfonyl chloride features a piperidine ring substituted with a chlorosulfonyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antibacterial Activity

Research indicates that compounds related to 4-chloropiperidine-1-sulfonyl chloride exhibit significant antibacterial effects. In a study assessing various sulfonamide derivatives, it was found that these compounds demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values were determined, showcasing the efficacy of these compounds in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Chloropiperidine-1-sulfonyl chloride | E. coli | 30 ± 0.12 | 7.81 |

| 4-Chloropiperidine-1-sulfonyl chloride | S. aureus | 28 ± 0.10 | 10.00 |

| Other derivatives | B. subtilis | 25 ± 0.15 | 15.00 |

Enzyme Inhibition

The sulfonamide functionality is known for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Studies have shown that derivatives of 4-chloropiperidine exhibit strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease . Additionally, the compounds have demonstrated effectiveness in inhibiting urease, an enzyme linked to the pathogenesis of certain infections .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | Inhibition Percentage (%) |

|---|---|---|

| 4-Chloropiperidine-1-sulfonyl chloride | AChE | 85 |

| 4-Chloropiperidine-1-sulfonyl chloride | Urease | 75 |

The biological activity of 4-chloropiperidine-1-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.

- Enzyme Interaction : By binding to the active sites of AChE and urease, it prevents substrate access, thus inhibiting their respective catalytic activities.

Case Studies

In a notable case study examining the pharmacological profile of various piperidine derivatives, including those containing a sulfonamide moiety, researchers found that these compounds exhibited not only antibacterial but also anti-inflammatory and anticancer properties . The study utilized both in vitro and in vivo models to assess efficacy.

属性

IUPAC Name |

4-chloropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMDLBOQSVPALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。